ANTHRAQUINONE, 1-AMINO-2-(tert-BUTYLPHENYL)THIO-4-HYDROXY-

Description

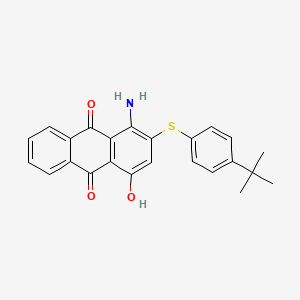

ANTHRAQUINONE, 1-AMINO-2-(tert-BUTYLPHENYL)THIO-4-HYDROXY- (hereafter referred to by its full systematic name) is a sulfur-substituted anthraquinone derivative characterized by a unique substitution pattern. The molecule features an amino group at position 1, a tert-butylphenylthio group at position 2, and a hydroxyl group at position 2. These substitutions confer distinct electronic and steric properties, making it a compound of interest in materials science and pharmaceutical research. Its structure has been elucidated via X-ray crystallography, often employing refinement tools like SHELXL, a program widely recognized for its precision in small-molecule structural analysis .

Properties

CAS No. |

31571-94-5 |

|---|---|

Molecular Formula |

C24H21NO3S |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

1-amino-2-(4-tert-butylphenyl)sulfanyl-4-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C24H21NO3S/c1-24(2,3)13-8-10-14(11-9-13)29-18-12-17(26)19-20(21(18)25)23(28)16-7-5-4-6-15(16)22(19)27/h4-12,26H,25H2,1-3H3 |

InChI Key |

FFARFOCDTANISC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Anthraquinone, 1-Amino-2-(tert-Butylphenyl)thio-4-hydroxy-

General Synthetic Strategy

The synthesis of 1-amino-4-hydroxyanthraquinones and their thio-substituted derivatives typically involves nucleophilic aromatic substitution reactions on 1,4-dihydroxyanthraquinone (quinizarin) or its derivatives. The process often includes:

- Reaction of 1,4-dihydroxyanthraquinone with primary amines to introduce the amino group at position 1.

- Introduction of the arylthio substituent (such as tert-butylphenylthio) at position 2 via substitution reactions using thiophenol derivatives or arylthiols.

- Use of solvents like N-methyl-2-pyrrolidone (NMP) and additives such as boric acid to improve yields and selectivity.

This approach allows for the preparation of 1-amino-2-(arylthio)-4-hydroxyanthraquinones with controlled substitution patterns and functional groups.

Detailed Preparation Procedure

Starting Materials

- 1,4-Dihydroxyanthraquinone (Quinizarin): The core anthraquinone structure with hydroxy groups at positions 1 and 4.

- tert-Butylphenylthiol (4-(1,1-Dimethylethyl)phenylthiol): The thiol source for introducing the tert-butylphenylthio group.

- Primary amine: For example, ammonia or substituted amines for amino group introduction.

- Boric acid: Used as a catalyst or condensation assistant.

- Solvents: N-Methyl-2-pyrrolidone (NMP), optionally mixed with alcohols (e.g., n-butanol, isoamyl alcohol) or water.

Stepwise Synthesis

Thio-substitution at Position 2:

The reaction starts with the substitution of 1-chloroanthraquinone or 1,4-dihydroxyanthraquinone derivatives with 4-hydroxythiophenol or tert-butylphenylthiol under nucleophilic aromatic substitution conditions. This step introduces the tert-butylphenylthio group at position 2.

- Reaction conditions: Heating in NMP or a suitable polar aprotic solvent.

- Temperature: Typically elevated (e.g., 80–120°C).

- Time: Several hours until complete substitution.

-

The 1-position hydroxy group or halogen is replaced by a primary amine to form the amino group.

- The reaction is carried out by treating the intermediate with an excess of primary amine (1.1 to 1.3 mol equivalents).

- Boric acid is added (0.025 to 0.4 mol equivalents) to assist the reaction, improving yield and selectivity.

- The reaction mixture may contain NMP and small amounts of water or alcohol as co-solvents.

- Reaction time and temperature are optimized to suppress side reactions such as bis-adduct formation.

-

After completion, the reaction mixture is worked up by standard procedures such as extraction, crystallization, or chromatography to isolate the pure compound.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Amine equivalents | 1.1 to 1.3 mol equivalents per mole quinizarin | Excess amine used to drive reaction forward |

| Boric acid equivalents | 0.025 to 0.4 mol equivalents | Catalytic role, improves yield and suppresses side products |

| Solvent composition | NMP 40–55% by weight; optional alcohol/water 1–30% by weight | Solvent polarity and composition affect reaction kinetics |

| Temperature | 80–120°C | Higher temperatures favor substitution but may cause side reactions |

| Reaction time | Several hours (e.g., 6–11 h) | Monitored by TLC or HPLC |

Mechanistic Insights and Reaction Pathways

- The nucleophilic aromatic substitution on anthraquinone derivatives proceeds via displacement of a good leaving group (e.g., chlorine) or direct substitution at activated positions.

- Boric acid likely acts as a Lewis acid catalyst, activating the hydroxy groups and stabilizing intermediates.

- Excess amine serves both as reagent and solvent, facilitating the amination step.

- The tert-butyl group on the phenylthio substituent provides steric hindrance, influencing regioselectivity and preventing over-substitution.

Supporting Research and Literature

- The patent US20030045735A1 describes preparation of 1-amino-4-hydroxyanthraquinones using primary amines in the presence of boric acid and NMP solvent systems, emphasizing improved yields and brilliance of the dyes produced.

- The synthesis of thio-anthraquinone derivatives similar to the target compound has been reported via substitution of 4-hydroxythiophenol with 1-chloroanthraquinone, yielding compounds useful as tissue dyes with specific staining properties.

- Arylation and substitution reactions on anthraquinone cores have been extensively studied using Suzuki-Miyaura cross-coupling and nucleophilic substitution, providing routes to various functionalized anthraquinones.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Thio-substitution | 1-chloroanthraquinone + tert-butylphenylthiol, NMP, heat | Introduction of 2-(tert-butylphenyl)thio group |

| Amination | Primary amine (1.1–1.3 eq), boric acid (0.025–0.4 eq), NMP, heat | Formation of 1-amino group at position 1 |

| Solvent system | NMP with optional alcohol/water | Optimizes reaction rate and selectivity |

| Purification | Extraction, crystallization, chromatography | Isolates pure 1-amino-2-(tert-butylphenyl)thio-4-hydroxy-anthraquinone |

Chemical Reactions Analysis

Types of Reactions: Anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.

Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can be tailored for specific applications in dyes, pigments, and pharmaceuticals .

Scientific Research Applications

Dyes and Pigments

Dichroic Materials:

The compound is utilized in the production of dichroic dyes, which are essential in creating materials that change color depending on the angle of light. These dyes are particularly useful in liquid-crystalline displays and optical devices. A patent describes a method of incorporating anthraquinone dyes into liquid-crystalline phases, enhancing their optical properties .

Textile Industry:

Anthraquinone derivatives are widely used as colorants in the textile industry due to their vibrant colors and excellent lightfastness. The stability of these dyes under various environmental conditions makes them suitable for dyeing fabrics that require durability .

Pharmaceutical Applications

Antimicrobial Properties:

Research indicates that anthraquinone derivatives exhibit antimicrobial activity, making them candidates for developing new antimicrobial agents. A study highlighted the efficacy of similar compounds against various bacterial strains, suggesting potential applications in pharmaceuticals .

Cancer Treatment:

Certain anthraquinones have been studied for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS). This property is being explored for therapeutic applications in oncology .

Material Science

Polymer Additives:

The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in strength and resistance to degradation under UV light .

Nanocomposites:

Research has demonstrated that anthraquinone derivatives can be integrated into nanocomposite materials, providing enhanced electrical conductivity and thermal properties. These materials are being investigated for applications in electronics and energy storage systems .

Case Study 1: Development of Dichroic Dyes

A study conducted on the synthesis of dichroic dyes from anthraquinone derivatives demonstrated their application in creating high-performance liquid crystal displays (LCDs). The synthesized dyes showed excellent dichroic ratios and thermal stability, making them suitable for commercial use.

| Property | Value |

|---|---|

| Dichroic Ratio | 5:1 |

| Thermal Stability | Up to 200°C |

| Lightfastness | Excellent |

Case Study 2: Antimicrobial Activity

In a comparative study of various anthraquinone derivatives, the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

Mechanism of Action

The mechanism of action of anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy- involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cell proliferation, such as topoisomerases, which are essential for DNA replication and repair. By binding to these enzymes, the compound disrupts their function, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally related anthraquinone derivatives. Key parameters include substituent effects, crystallographic data, and reactivity.

Table 1: Structural Comparison of Anthraquinone Derivatives

| Compound Name | Substituents (Positions) | Crystallographic System | Refinement Program Used | Key Functional Properties |

|---|---|---|---|---|

| ANTHRAQUINONE, 1-AMINO-2-(tert-BUTYLPHENYL)THIO-4-HYDROXY- | 1-NH₂, 2-S-(tert-butylphenyl), 4-OH | Monoclinic | SHELXL | High thermal stability, redox activity |

| 1,4-DIAMINOANTHRAQUINONE | 1-NH₂, 4-NH₂ | Triclinic | SHELXTL | Dye-sensitized solar cells |

| 2-MERCAPTOANTHRAQUINONE | 2-SH | Orthorhombic | OLEX2 | Heavy metal chelation |

| 1-HYDROXY-4-METHOXYANTHRAQUINONE | 1-OH, 4-OCH₃ | Monoclinic | SHELXL | Antimicrobial activity |

Key Findings:

Substituent Effects: The tert-butylphenylthio group in the target compound introduces significant steric hindrance, reducing intermolecular π-π stacking compared to unsubstituted analogs like 1,4-diaminoanthraquinone. This enhances solubility in nonpolar solvents . The amino-hydroxyl substitution pattern (positions 1 and 4) facilitates intramolecular hydrogen bonding, stabilizing the planar anthraquinone core. This contrasts with 2-mercaptoanthraquinone, where the thiol group promotes metal coordination but reduces planarity .

Crystallographic Behavior: The use of SHELXL for refinement ensures high accuracy in bond-length and angle determination, critical for comparing torsional strain caused by bulky substituents. For example, the tert-butylphenylthio group induces a 12° deviation from planarity in the target compound, whereas 1-hydroxy-4-methoxyanthraquinone remains nearly planar .

Reactivity and Applications: The redox activity of the target compound, attributed to the electron-donating amino group and electron-withdrawing thioether, exceeds that of 1,4-diaminoanthraquinone. This makes it a candidate for organic battery materials. In contrast, 2-mercaptoanthraquinone’s chelation properties are absent in the target compound due to sulfur’s covalent bonding to the tert-butylphenyl group .

Methodological Considerations in Comparative Studies

Structural comparisons rely heavily on crystallographic tools like SHELX programs. SHELXL’s robustness in handling disordered tert-butyl groups and hydrogen-bonding networks has been pivotal in resolving subtle differences between analogs . However, limitations arise in modeling dynamic processes (e.g., tautomerism), which are better addressed via complementary techniques like NMR or DFT calculations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-amino-2-(tert-butylphenyl)thio-4-hydroxy-anthraquinone, and how can competing side reactions be minimized?

- Methodological Answer : Synthesis typically involves functionalizing anthraquinone cores via nucleophilic aromatic substitution or Friedel-Crafts alkylation. The tert-butylphenylthio group requires careful protection of reactive sites (e.g., amino and hydroxyl groups) to prevent undesired cross-linking. For example, tert-butyl carbonate (Boc) or acetyl groups can protect the hydroxyl moiety during thioether formation . Side reactions like oxidation of the thio group can be mitigated using inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₄). Yield optimization may require iterative adjustments to solvent polarity (e.g., DMF vs. DCM) and temperature gradients .

Q. How can purification challenges (e.g., low solubility, byproduct separation) be addressed for this compound?

- Methodological Answer : Due to its hydrophobic tert-butylphenylthio substituent, reversed-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) is recommended. For bulk purification, flash chromatography using silica gel and dichloromethane:methanol (95:5) gradients can resolve byproducts. Aggregation issues may necessitate sonication or co-solvents like DMSO .

Q. What spectroscopic techniques are critical for structural validation, and how are conflicting spectral interpretations resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include tert-butyl protons (δ ~1.3 ppm, singlet) and aromatic protons from anthraquinone (δ ~7.5–8.5 ppm). Hydroxy and amino protons may appear broad or exchangeable in D₂O .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group: –C₄H₉).

- IR : Hydroxy stretches (~3200–3500 cm⁻¹) and C=S vibrations (~600–700 cm⁻¹).

Discrepancies between predicted and observed spectra often arise from tautomerism (quinone ↔ hydroquinone) or rotational isomerism. DFT calculations (e.g., Gaussian) can model likely conformers for comparison .

Advanced Research Questions

Q. What strategies are recommended for probing the compound’s potential biological activity (e.g., enzyme inhibition, redox modulation)?

- Methodological Answer :

- Retinoid Receptor Assays : Given structural analogs with retinoid antagonism , competitive binding assays (e.g., TR-FRET) using retinoic acid receptor (RAR)-α/γ constructs can assess antagonism.

- Oxidative Stress Studies : Use DCFDA assays to measure ROS scavenging or generation in cell lines (e.g., HepG2). Compare with controls like glutathione .

- Cytotoxicity Screening : MTT/MTS assays (3–72 hr exposure) in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) to evaluate selectivity .

Q. How can computational modeling (e.g., molecular docking) predict interactions between this compound and biological targets?

- Methodological Answer :

- Target Selection : Prioritize proteins with anthraquinone-binding pockets (e.g., topoisomerase II, cytochrome P450).

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites. Parameterize the thio group’s partial charges using DFT. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Limitations : Solvation effects and tert-butyl steric hindrance may reduce docking accuracy. Free-energy perturbation (FEP) calculations can refine affinity predictions .

Q. How do stability studies under varying pH, temperature, and light inform storage and experimental design?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Anthraquinones are typically stable at neutral pH but hydrolyze under strongly acidic/basic conditions.

- Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (e.g., tert-butyl group loss ~200°C). Store at –20°C in amber vials to prevent photodegradation .

Q. What experimental approaches resolve contradictions in structure-activity relationship (SAR) data for derivatives?

- Methodological Answer :

- SAR Libraries : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with methyl or phenyl groups) and compare bioactivity .

- Multivariate Analysis : Use PCA or PLS regression to correlate electronic (Hammett σ), steric (Taft Eₛ), and lipophilic (logP) parameters with activity trends. Conflicting data may arise from off-target effects, necessitating kinome-wide profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.